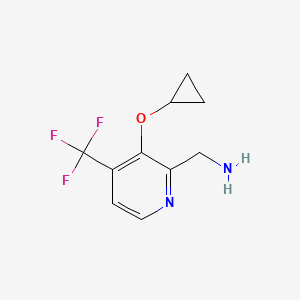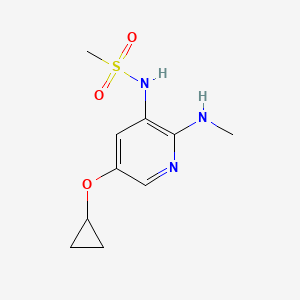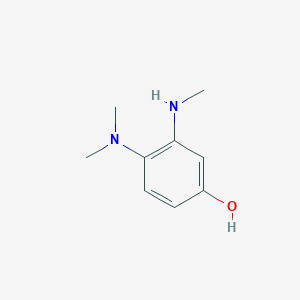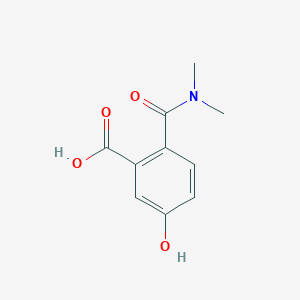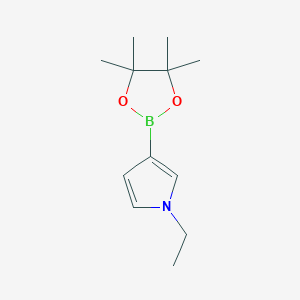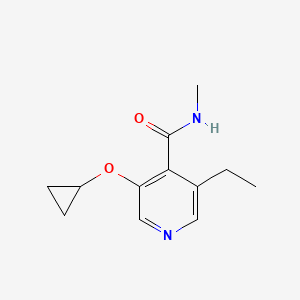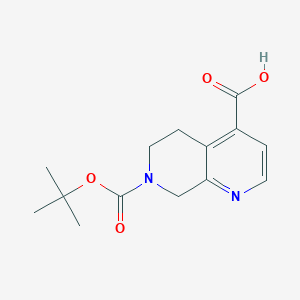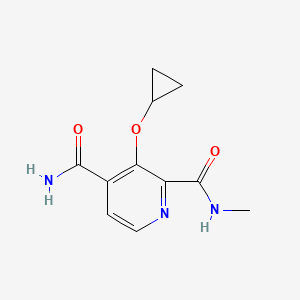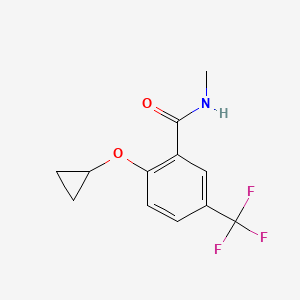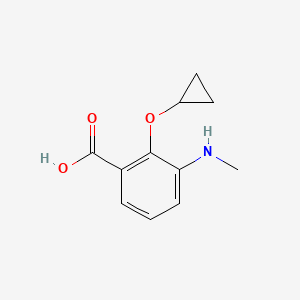
2-Cyclopropoxy-3-(methylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-3-(methylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-3-(methylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylamino)benzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Cyclopropoxy-3-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-3-(methylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-3-(methylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
2-Cyclopropoxy-3-(methylamino)benzoic acid can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-(methylamino)benzoic acid: This compound has a similar structure but with the positions of the cyclopropoxy and methylamino groups reversed.
3-(Methylamino)benzoic acid: Lacking the cyclopropoxy group, this compound has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-3-(methylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-9-4-2-3-8(11(13)14)10(9)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clave InChI |
LLHKOWNVRUKTEO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC(=C1OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



